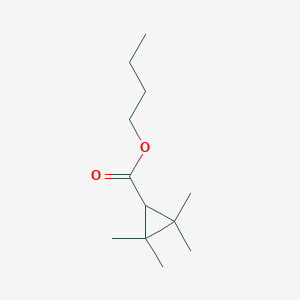![molecular formula C18H40P2 B12559139 (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] CAS No. 159460-98-7](/img/structure/B12559139.png)
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two di(butan-2-yl)phosphane groups attached to an ethane-1,2-diyl backbone
Métodos De Preparación
The synthesis of (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] typically involves the reaction of butan-2-ylphosphane with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphane using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the butan-2-yl groups are replaced by other alkyl or aryl groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are then used as catalysts in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the treatment of diseases that involve dysregulated phosphorus metabolism.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] exerts its effects involves its ability to coordinate with metal ions. The phosphorus atoms in the compound act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparación Con Compuestos Similares
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] can be compared with other similar organophosphorus compounds, such as:
(Ethane-1,2-diyl)bis[di(phenyl)phosphane]: This compound has phenyl groups instead of butan-2-yl groups, which can affect its reactivity and the stability of its metal complexes.
(Propane-1,3-diyl)bis[di(butan-2-yl)phosphane]: This compound has a propane-1,3-diyl backbone instead of an ethane-1,2-diyl backbone, which can influence its steric properties and coordination behavior.
The uniqueness of (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] lies in its specific combination of steric and electronic properties, which make it particularly effective as a ligand in certain catalytic applications.
Propiedades
Número CAS |
159460-98-7 |
|---|---|
Fórmula molecular |
C18H40P2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
di(butan-2-yl)-[2-di(butan-2-yl)phosphanylethyl]phosphane |
InChI |
InChI=1S/C18H40P2/c1-9-15(5)19(16(6)10-2)13-14-20(17(7)11-3)18(8)12-4/h15-18H,9-14H2,1-8H3 |
Clave InChI |
CNQDVDWMEPZHNP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)P(CCP(C(C)CC)C(C)CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
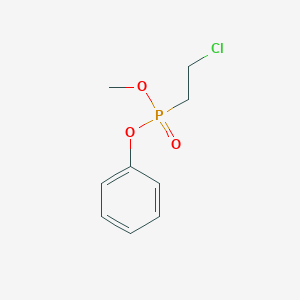
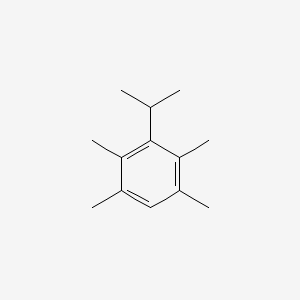
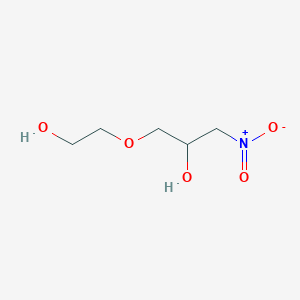

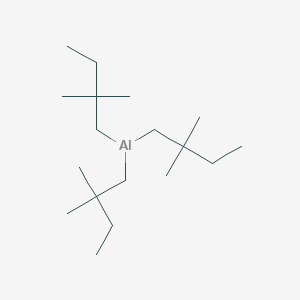
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
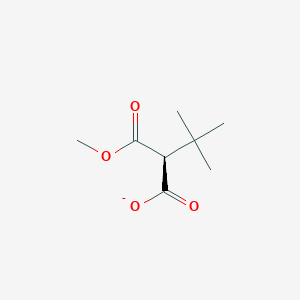
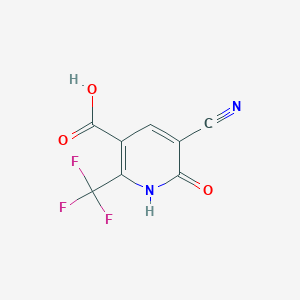
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
